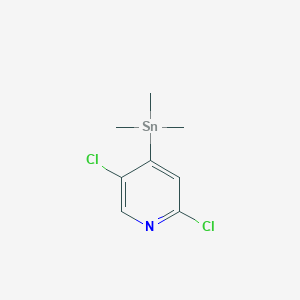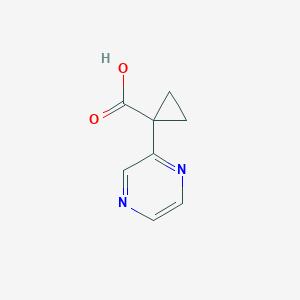![molecular formula C10H16N2O B1467056 2-(アゼチジン-3-カルボニル)-2-アザビシクロ[2.2.1]ヘプタン CAS No. 1495209-76-1](/img/structure/B1467056.png)
2-(アゼチジン-3-カルボニル)-2-アザビシクロ[2.2.1]ヘプタン
説明
2-(Azetidine-3-carbonyl)-2-azabicyclo[2.2.1]heptane is a useful research compound. Its molecular formula is C10H16N2O and its molecular weight is 180.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Azetidine-3-carbonyl)-2-azabicyclo[2.2.1]heptane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Azetidine-3-carbonyl)-2-azabicyclo[2.2.1]heptane including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
不斉合成
この化合物は、天然物様構造の不斉合成における重要な中間体として役立ちます。有機触媒による不斉マイケル付加を利用することで、高い収率とエナンチオマー比率で生成物に変換することができます。 このプロセスは、生物活性に必要な特定のキラル配置を持つ化合物を生成するために不可欠です .
天然物足場
特定の天然物との構造的類似性により、この化合物は複雑な天然物アナログの合成における足場として使用されます。 これらの足場は、天然化合物の生物活性を模倣する新しい医薬品の開発に不可欠です .
有機触媒
有機触媒では、この化合物は [4 + 2] 環状付加反応を促進するために使用できます。 これは、様々な生物活性化合物や医薬品候補に見られるビシクロ[2.2.1]ヘプタン-1-カルボン酸エステルの合成における重要なステップです .
橋頭官能基化
この化合物の構造は、橋頭位置に官能基を導入する方法である、制御された橋開裂反応を可能にします。 これは、橋頭炭素が生物学的相互作用の主要な部位である化合物の合成に特に価値があります .
エナンチオ選択的触媒
キラル分子の単一エナンチオマーバージョンを生成するために不可欠な、エナンチオ選択的触媒を開発するために使用できます。 このような触媒は、純粋なエナンチオマーに対する需要が高まっている製薬業界において、その有効性と安全性プロファイルが向上しているため、ますます重要になっています .
創薬
この化合物のユニークな二環式構造は、創薬プログラムの候補になります。 特定の天然物の構造を模倣できるため、新規治療薬の基盤となる可能性があります .
合成方法論開発
研究者は、この化合物を用いて新しい合成方法論を開発しています。 化学変換における汎用性により、新しい反応と触媒プロセスをテストするための優れたモデルとなっています .
医薬品化学
医薬品化学では、この化合物は生物活性分子のアナログを作成するために使用されます。 構造を修飾することで、化学者はこれらの分子の特性、例えば効力、選択性、薬物動態プロファイルを強化することができます .
作用機序
Target of Action
It’s known that the bicyclo[221]heptane scaffold is a privileged molecular structure embedded in numerous compounds with various functions .
Mode of Action
It’s known that similar compounds can inhibit the growth of certain plants .
Biochemical Pathways
It’s known that similar compounds can be synthesized via an organocatalytic formal [4 + 2] cycloaddition reaction .
Pharmacokinetics
It’s known that similar compounds have been studied for their high-energy density properties .
Result of Action
It’s known that similar compounds have been designed and studied theoretically for their high-energy density properties .
Action Environment
It’s known that similar compounds have been studied theoretically for their properties under various conditions .
生化学分析
Biochemical Properties
2-(Azetidine-3-carbonyl)-2-azabicyclo[2.2.1]heptane plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including penicillin-binding proteins (PBPs) and other enzymes involved in cell wall synthesis . The compound’s interaction with PBPs, for instance, inhibits their function, which is essential for bacterial cell wall synthesis. This inhibition can lead to the disruption of bacterial cell walls, making it a potential candidate for antibacterial therapies .
Cellular Effects
The effects of 2-(Azetidine-3-carbonyl)-2-azabicyclo[2.2.1]heptane on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with PBPs can lead to the inhibition of cell wall synthesis in bacteria, resulting in cell lysis and death . Additionally, the compound has been shown to affect the stability and function of various cellular proteins, further influencing cellular metabolism and gene expression .
Molecular Mechanism
At the molecular level, 2-(Azetidine-3-carbonyl)-2-azabicyclo[2.2.1]heptane exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes like PBPs, inhibiting their activity and preventing the synthesis of essential cellular components . This inhibition can lead to the accumulation of intermediates and the disruption of normal cellular processes. The compound’s unique structure allows it to fit precisely into the active sites of these enzymes, making it a potent inhibitor .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Azetidine-3-carbonyl)-2-azabicyclo[2.2.1]heptane have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that it remains stable under various conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of target enzymes and prolonged effects on cellular processes .
Dosage Effects in Animal Models
The effects of 2-(Azetidine-3-carbonyl)-2-azabicyclo[2.2.1]heptane vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, toxic effects such as cellular damage and adverse physiological responses have been observed . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
2-(Azetidine-3-carbonyl)-2-azabicyclo[2.2.1]heptane is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism can affect metabolic flux and the levels of various metabolites, influencing overall cellular function . Understanding these pathways is crucial for optimizing its therapeutic use and minimizing potential side effects.
Transport and Distribution
The transport and distribution of 2-(Azetidine-3-carbonyl)-2-azabicyclo[2.2.1]heptane within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . Effective transport and distribution are essential for its therapeutic efficacy and minimizing off-target effects.
Subcellular Localization
The subcellular localization of 2-(Azetidine-3-carbonyl)-2-azabicyclo[2.2.1]heptane is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, affecting its activity and function . Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
特性
IUPAC Name |
2-azabicyclo[2.2.1]heptan-2-yl(azetidin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c13-10(8-4-11-5-8)12-6-7-1-2-9(12)3-7/h7-9,11H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFBDXWMLAUOMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CN2C(=O)C3CNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,4-Dichloro-6-fluoropyrido[2,3-d]pyrimidine](/img/structure/B1466975.png)





![4-(5-Bromoimidazo[1,2-a]pyrazin-8-ylamino) benzoic acid](/img/structure/B1466984.png)

![2-[1-(2-Methylpropyl)piperidin-4-yl]ethan-1-ol](/img/structure/B1466986.png)

![5-[1,2,4]Triazol-1-yl-pyrazine-2-carboxylic acid](/img/structure/B1466989.png)


